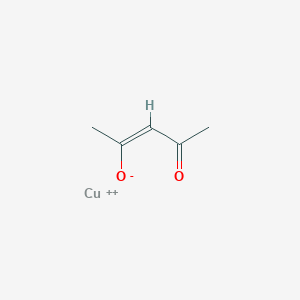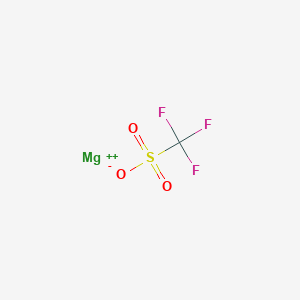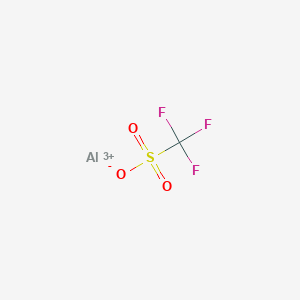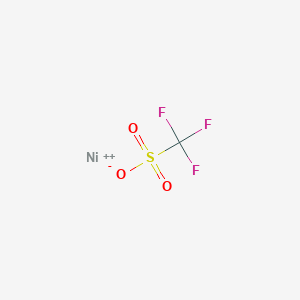
nickel(2+);trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(2+);trifluoromethanesulfonate, also known as nickel(II) trifluoromethanesulfonate, is a chemical compound with the molecular formula C2F6NiO6S2 and a molecular weight of 356.83 g/mol . It is commonly used as a catalyst in various chemical reactions due to its unique properties. The compound is characterized by its pale green color and hygroscopic nature, meaning it readily absorbs moisture from the air .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(2+);trifluoromethanesulfonate can be synthesized through the reaction of nickel(II) oxide or nickel(II) carbonate with trifluoromethanesulfonic acid. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity starting materials and advanced purification techniques to achieve a product with a purity of at least 96% . The process may also involve the use of inert atmospheres to prevent contamination and degradation of the product.
Chemical Reactions Analysis
Types of Reactions: Nickel(2+);trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced to a lower oxidation state.
Substitution: this compound can participate in substitution reactions, where one or more of its ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures and pressures.
Reduction: Common reagents include hydrogen gas and sodium borohydride. The reactions are usually conducted under an inert atmosphere to prevent oxidation.
Substitution: Common reagents include various ligands such as phosphines and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce nickel(III) compounds, while reduction reactions may yield nickel(0) species .
Scientific Research Applications
Nickel(2+);trifluoromethanesulfonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of nickel(2+);trifluoromethanesulfonate involves its ability to coordinate with various ligands and participate in redox reactions. The compound can act as a Lewis acid, accepting electron pairs from donor molecules, which facilitates various catalytic processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Nickel(2+);trifluoromethanesulfonate can be compared with other similar compounds, such as:
Nickel(II) acetate tetrahydrate: This compound is also used as a catalyst in organic synthesis but has different solubility and stability properties.
Nickel(II) bromide ethylene glycol dimethyl ether complex: This compound is used in similar catalytic applications but has different ligand coordination and reactivity.
Nickel(II) bis(trifluoromethanesulfonimide) hydrate: This compound has similar catalytic properties but different solubility and stability characteristics.
Uniqueness: this compound is unique due to its high solubility in organic solvents, its ability to act as a strong Lewis acid, and its stability under various reaction conditions. These properties make it a versatile and valuable catalyst in both academic and industrial research .
Properties
IUPAC Name |
nickel(2+);trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S.Ni/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWQJHLDQNFHNL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[Ni+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3NiO3S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(R)-[(2R,4S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B8117382.png)
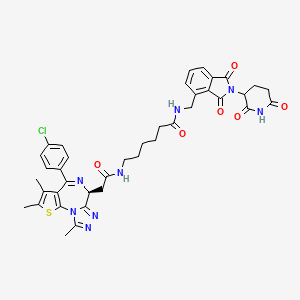
![sodium;4,5-dicarboxy-2-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzoate;hydrate](/img/structure/B8117395.png)
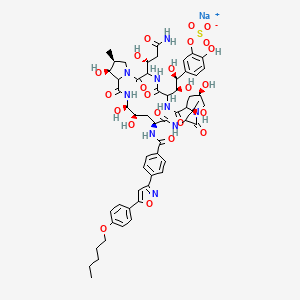
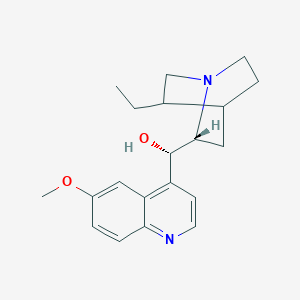
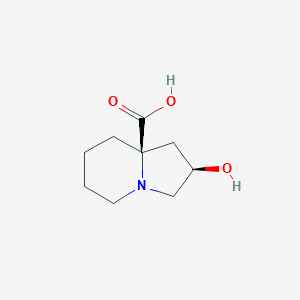

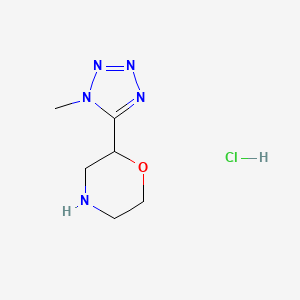
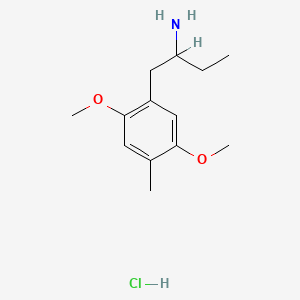

![3-Bromo-10-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one](/img/structure/B8117445.png)
